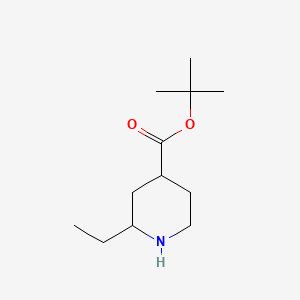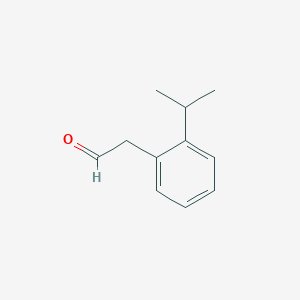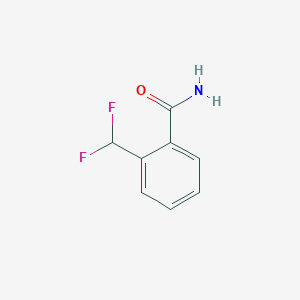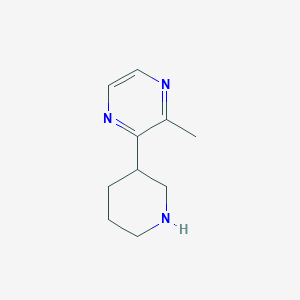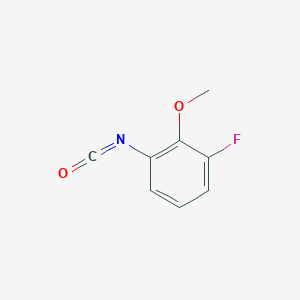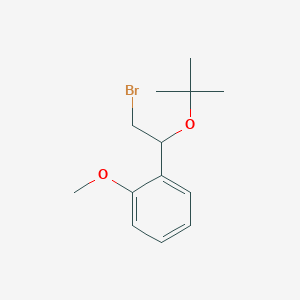
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers. It features a benzene ring substituted with a methoxy group, a bromine atom, and a tert-butoxyethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzene (anisole) and tert-butyl alcohol.
Bromination: The first step involves the bromination of anisole to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Alkylation: The brominated anisole is then subjected to alkylation with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the tert-butoxyethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various oxidation or reduction products.
Common reagents used in these reactions include bases like sodium hydroxide, potassium tert-butoxide, and oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: The compound is employed in chemical biology research to study the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes a concerted E2 mechanism, where the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparación Con Compuestos Similares
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene can be compared with similar compounds such as:
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene: This compound has a fluorine atom instead of a methoxy group, which can significantly alter its reactivity and applications.
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene: This compound has an additional bromine atom on the benzene ring, which can lead to different chemical behavior and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C13H19BrO2 |
|---|---|
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-methoxybenzene |
InChI |
InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-7-5-6-8-11(10)15-4/h5-8,12H,9H2,1-4H3 |
Clave InChI |
HWZHTMVJBBETRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(CBr)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


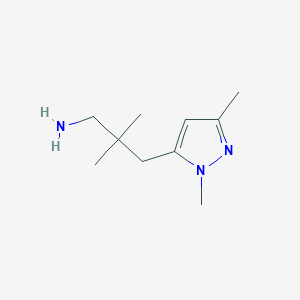
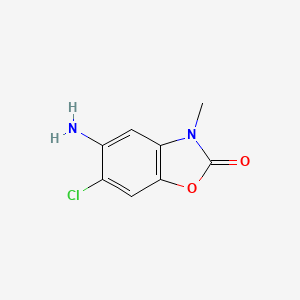
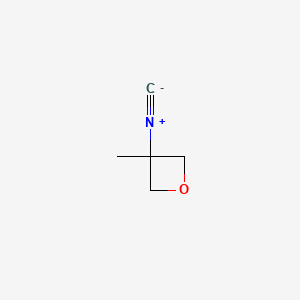
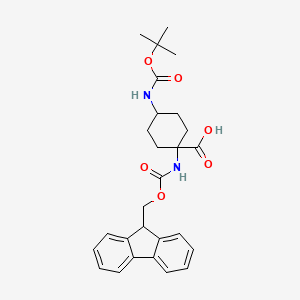
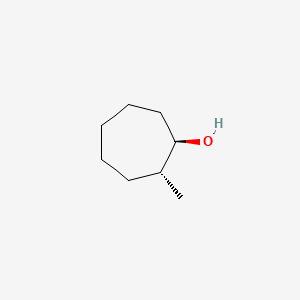
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)

